molecular formula C17H26N2O4S B11137317 N-[2-(azepan-1-yl)-2-oxoethyl]-4-ethoxy-N-methylbenzenesulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-4-ethoxy-N-methylbenzenesulfonamide

Cat. No.: B11137317
M. Wt: 354.5 g/mol
InChI Key: OXCATGTYWARPBA-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-oxoethyl]-4-ethoxy-N-methylbenzenesulfonamide is a complex organic compound featuring a sulfonamide group, an azepane ring, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-4-ethoxy-N-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as hexamethyleneimine.

    Introduction of the Sulfonamide Group: This step involves the reaction of the azepane derivative with a sulfonyl chloride, such as 4-ethoxybenzenesulfonyl chloride, under basic conditions.

    N-Methylation: The final step includes the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(azepan-1-yl)-2-oxoethyl]-4-ethoxy-N-methylbenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a precursor for designing enzyme inhibitors.

Medicine

Medicinally, compounds containing sulfonamide groups are known for their antibacterial properties. This compound could be explored for its potential as an antibacterial or antifungal agent.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-4-ethoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(azepan-1-yl)-2-oxoethyl]benzenesulfonamide: Lacks the ethoxy group, which may affect its solubility and reactivity.

    N-[2-(azepan-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties and biological activity.

Uniqueness

N-[2-(azepan-1-yl)-2-oxoethyl]-4-ethoxy-N-methylbenzenesulfonamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets

Properties

Molecular Formula

C17H26N2O4S

Molecular Weight

354.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-4-ethoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C17H26N2O4S/c1-3-23-15-8-10-16(11-9-15)24(21,22)18(2)14-17(20)19-12-6-4-5-7-13-19/h8-11H,3-7,12-14H2,1-2H3

InChI Key

OXCATGTYWARPBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCCCCC2

Origin of Product

United States

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